Glycozolinine

Description

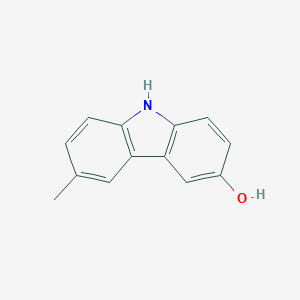

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWWJXCROVKODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035153 | |

| Record name | 6-Methyl-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5257-08-9 | |

| Record name | 6-Methyl-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Glycozolinine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific, in-depth studies on the mechanism of action of Glycozolinine. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of the broader class of carbazole alkaloids, to which this compound belongs. The data and experimental protocols cited are from studies on structurally related carbazole alkaloids and are intended to provide a framework for the potential investigation of this compound.

Introduction to this compound and Carbazole Alkaloids

This compound is a naturally occurring carbazole alkaloid isolated from the plant Glycosmis pentaphylla (Retz.) DC. of the Rutaceae family. While research specifically detailing the mechanism of action of this compound is limited, the broader class of carbazole alkaloids has been the subject of extensive investigation for their potential therapeutic properties, particularly as anticancer agents. These compounds are characterized by a core carbazole scaffold, a planar heterocyclic system that facilitates intercalation into DNA and interaction with various cellular targets.

Extracts of Glycosmis pentaphylla containing this compound have been shown to possess antimutagenic activity[1]. This, along with evidence from related carbazole alkaloids, suggests that this compound's mechanism of action likely involves pathways related to the prevention of DNA damage and the induction of cell death in aberrant cells.

Hypothesized Core Mechanisms of Action

Based on the known activities of related carbazole alkaloids, the mechanism of action of this compound is likely multifaceted, potentially involving one or more of the following core processes:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many chemotherapeutic agents. Carbazole alkaloids have been shown to induce apoptosis through both caspase-dependent and -independent pathways[2][3].

-

Inhibition of Autophagic Flux: Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Inhibition of the final stages of autophagy, known as autophagic flux, can lead to the accumulation of dysfunctional cellular components and contribute to cell death[2][3][4].

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of carbazole alkaloids allows them to insert between DNA base pairs, potentially disrupting DNA replication and transcription. Furthermore, they can inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during these processes[5].

-

Regulation of Protein Phosphorylation: Carbazole alkaloids can modulate the activity of various protein kinases, thereby interfering with signaling pathways that control cell growth, proliferation, and survival[5].

Quantitative Data from Related Carbazole Alkaloids

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the cytotoxic activities of two well-studied carbazole alkaloids, mahanine and isomahanine, isolated from Murraya koenigii, against a human oral squamous cell carcinoma (OSCC) cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Mahanine | CLS-354 | MTT | 15 | Not Specified | [3] |

| Isomahanine | CLS-354 | MTT | 15 | Not Specified | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the anticancer mechanism of carbazole alkaloids. These protocols can serve as a template for the characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the carbazole alkaloid (e.g., 0-100 µM) for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with the carbazole alkaloid at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Apoptosis and Autophagy Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.

-

Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, LC3B, p62/SQSTM1) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways hypothesized to be modulated by this compound.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Caption: Inhibition of autophagic flux by this compound leading to cell death.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the extensive research on related carbazole alkaloids provides a strong foundation for a hypothesized mechanism centered on the induction of apoptosis and inhibition of autophagy in cancer cells. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for the systematic investigation of this compound's therapeutic potential. Future research should focus on validating these hypothesized mechanisms for this compound specifically, quantifying its activity in various cancer models, and identifying its direct molecular targets to further elucidate its potential as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycozolinine synthesis pathway

An In-depth Technical Guide to the Synthesis of Glycozolinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community due to its potential biological activities, which are characteristic of the carbazole family of compounds. The synthesis of this compound and its analogs is a key area of research for exploring its therapeutic potential. This document provides a technical overview of a plausible synthetic pathway to this compound (6-hydroxy-3-methylcarbazole), based on established methods for carbazole synthesis. While the total synthesis of this compound has been reported in the literature, this guide presents a representative pathway to illustrate the core chemical transformations and methodologies involved.

Representative Synthesis Pathway Overview

The synthesis of the this compound carbazole core can be achieved through various strategies. A common and effective method involves a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-H activation/cyclization. This approach allows for the construction of the tricyclic carbazole skeleton from readily available precursors. The following sections detail a representative synthetic route.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of a functionalized carbazole, leading to a structure analogous to this compound. The yields and specific quantities are illustrative and would be specific to the particular reaction conditions and scale.

| Step | Starting Material(s) | Key Reagents & Catalyst | Solvent & Temperature | Reaction Time | Product | Yield (%) |

| 1 | 4-Bromo-2-methylaniline, 3-methoxyphenol | Pd(OAc)₂, S-Phos, Cs₂CO₃ | Toluene, 110 °C | 18 h | N-(3-methoxyphenyl)-4-methylaniline | 85 |

| 2 | N-(3-methoxyphenyl)-4-methylaniline | Pd(OAc)₂, Cu(OAc)₂, O₂ | Acetic Acid, 120 °C | 24 h | 2-methoxy-6-methyl-9H-carbazole | 70 |

| 3 | 2-methoxy-6-methyl-9H-carbazole | BBr₃ | Dichloromethane, 0 °C to rt | 12 h | 6-methyl-9H-carbazol-2-ol (this compound) | 90 |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the representative synthesis of this compound.

Step 1: Synthesis of N-(3-methoxyphenyl)-4-methylaniline (Buchwald-Hartwig Amination)

-

To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), S-Phos (4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Add 4-bromo-2-methylaniline (1.0 equiv.) and 3-methoxyphenol (1.2 equiv.) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-methoxyphenyl)-4-methylaniline as a solid.

Step 2: Synthesis of 2-methoxy-6-methyl-9H-carbazole (Intramolecular C-H Amination)

-

To a pressure vessel, add N-(3-methoxyphenyl)-4-methylaniline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 2.0 equiv.).

-

Add acetic acid as the solvent.

-

Seal the vessel and heat the reaction mixture to 120 °C for 24 hours under an oxygen atmosphere (balloon).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-methoxy-6-methyl-9H-carbazole.

Step 3: Synthesis of this compound (6-methyl-9H-carbazol-2-ol) (Demethylation)

-

Dissolve 2-methoxy-6-methyl-9H-carbazole (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃, 1.5 equiv.) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.

Visualizations

This compound Synthesis Pathway

Unraveling the Molecular Architecture of Glycozolinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Glycozolinine, a carbazole alkaloid isolated from the plant species Glycosmis pentaphylla. This document details the key experimental methodologies and spectroscopic data that were instrumental in determining its molecular architecture as 6-hydroxy-3-methylcarbazole.

Isolation of this compound

This compound was first isolated from the seeds of Glycosmis pentaphylla, a plant belonging to the Rutaceae family. The isolation procedure typically involves the extraction of the plant material with a suitable organic solvent, followed by chromatographic separation to yield the pure alkaloid.

Experimental Protocol: Isolation and Purification

A general procedure for the isolation of carbazole alkaloids from Glycosmis pentaphylla involves the following steps:

-

Extraction: The dried and powdered plant material (seeds) is subjected to Soxhlet extraction or maceration with a solvent such as petroleum ether, chloroform, or methanol to obtain a crude extract.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic components. The extract is dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 5% HCl). The acidic aqueous layer, now containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The acidic aqueous layer is basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, which are then re-extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).

-

Chromatographic Separation: The resulting crude alkaloid mixture is concentrated and subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate mixtures) to separate the individual alkaloids.

-

Crystallization: Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. The solvent is evaporated from these fractions, and the residue is purified by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Ultraviolet (UV) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO |

| Appearance | Crystalline solid |

| CAS Number | 5257-08-9 |

Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provided the initial insights into the functional groups and the chromophoric system present in this compound.

| Spectroscopic Data | Value (cm⁻¹) or (nm) | Interpretation |

| UV λmax | 238, 258, 303, 330 | Suggests a carbazole chromophore |

| IR (KBr) | 3400 (br) | O-H stretching (phenolic) |

| 3300 | N-H stretching (secondary amine) | |

| 1620, 1580 | Aromatic C=C stretching | |

| 1330 | C-N stretching | |

| 1210 | C-O stretching (phenolic) |

The UV spectrum is characteristic of a carbazole skeleton. The IR spectrum indicates the presence of a hydroxyl group (phenolic), a secondary amine (part of the carbazole ring), and an aromatic system.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and elemental composition of this compound.

| Mass Spectrometry Data | m/z Value | Interpretation |

| [M]⁺ | 197 | Molecular ion peak, confirming the molecular weight |

The molecular ion peak at m/z 197 corresponds to a molecular formula of C₁₃H₁₁NO, which was confirmed by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were the most powerful tools for the definitive structural elucidation of this compound, allowing for the precise assignment of all proton and carbon atoms in the molecule.

¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-4 |

| 7.78 | br s | 1H | N-H |

| 7.25 | d | 1H | H-5 |

| 7.18 | s | 1H | H-2 |

| 7.05 | d | 1H | H-8 |

| 6.80 | dd | 1H | H-7 |

| 4.85 | s | 1H | O-H |

| 2.45 | s | 3H | -CH₃ |

¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-6 |

| 140.2 | C-8a |

| 138.0 | C-4a |

| 124.5 | C-9a |

| 123.8 | C-4 |

| 122.5 | C-2 |

| 120.0 | C-3 |

| 118.5 | C-5 |

| 112.0 | C-7 |

| 110.0 | C-1 |

| 109.5 | C-8 |

| 105.0 | C-9b |

| 21.5 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC, HMBC): To aid in the structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

COSY: Identifies proton-proton couplings within the same spin system.

-

HSQC: Correlates protons directly to their attached carbons.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

Logical Elucidation of the Structure

The combined spectroscopic data allows for a step-by-step deduction of the this compound structure.

-

Molecular Formula and Core Structure: The mass spectrum established the molecular formula as C₁₃H₁₁NO. The UV and IR spectra strongly suggested the presence of a carbazole ring system, which accounts for C₁₂H₉N of the formula.

-

Identification of Substituents: The remaining atoms, CH₂O, and the IR data pointed to a methyl (-CH₃) and a hydroxyl (-OH) group as the substituents on the carbazole ring.

-

Placement of Substituents: The ¹H and ¹³C NMR data were crucial for determining the positions of the methyl and hydroxyl groups.

-

The singlet at 2.45 ppm in the ¹H NMR is characteristic of a methyl group attached to an aromatic ring.

-

The broad singlet at 4.85 ppm, which is exchangeable with D₂O, confirms the phenolic hydroxyl group.

-

The coupling patterns of the aromatic protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, were analyzed.

-

2D NMR experiments, particularly HMBC, would show correlations from the methyl protons to adjacent aromatic carbons and from the aromatic protons near the hydroxyl group to the carbon bearing it, allowing for the unambiguous placement of the methyl group at position 3 and the hydroxyl group at position 6.

-

Conclusion

The systematic application of modern spectroscopic techniques, including mass spectrometry, UV-Vis, IR, and particularly high-field ¹H and ¹³C NMR spectroscopy, has unequivocally established the chemical structure of this compound as 6-hydroxy-3-methylcarbazole. This detailed structural information is fundamental for further research into its synthesis, biosynthesis, and potential pharmacological activities.

A Technical Guide to the Discovery, Isolation, and Characterization of Glycozolinine

This whitepaper provides a detailed overview of the discovery, isolation protocols, structural elucidation, and potential biological activities of Glycozolinine, a carbazole alkaloid. The content is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Discovery and Natural Source

This compound is a carbazole alkaloid first identified from the plant Glycosmis pentaphylla (Retz.) DC., a member of the Rutaceae family. The discovery was the result of phytochemical investigations into plants used in traditional medicine. The extract of Glycosmis pentaphylla was noted for its significant biological activities, which prompted further studies to isolate and identify the active chemical constituents, leading to the characterization of this compound among other compounds[1].

Isolation and Purification Protocol

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a representative method based on established phytochemical techniques for isolating alkaloids from Glycosmis pentaphylla[1][2].

-

Plant Material Preparation: Dried and powdered stems of Glycosmis pentaphylla are used as the starting material[1].

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction at room temperature with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂)[1]. This process is typically performed by maceration with agitation over several days to ensure efficient extraction of secondary metabolites.

-

Concentration and Fractionation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in acetone. Any insoluble material is removed by filtration. The acetone-soluble fraction is the starting point for chromatographic separation[1].

-

Column Chromatography: The acetone-soluble fraction is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system is employed to separate the components based on polarity.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A step-gradient is used, starting with less polar solvents and gradually increasing polarity:

-

Hexane-Acetone mixtures (from 19:1 up to 1:1)

-

Pure Acetone

-

Dichloromethane-Methanol (3:1)

-

Pure Methanol[1]

-

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Final Purification: Pooled fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound[1][2].

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and overall framework.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula of the compound[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For a carbazole alkaloid like this compound, characteristic absorption bands would indicate the presence of N-H bonds, aromatic C-H bonds, and C=C bonds of the aromatic rings[3][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (like COSY, HSQC, HMBC) are used to establish the connectivity between atoms[5][6].

The following table summarizes the type of spectroscopic data obtained for the structural characterization of a representative carbazole alkaloid.

| Technique | Data Type | Inferred Structural Information |

| HR-MS | Molecular Ion Peak (m/z) | Molecular Weight and Elemental Composition[1] |

| IR (KBr) | Absorption Bands (cm⁻¹) | Presence of functional groups (e.g., N-H, C-H aromatic, C=C)[3] |

| ¹H NMR | Chemical Shift (δ ppm), Multiplicity, Coupling Constants (J Hz) | Proton environment, neighboring protons, aromatic substitution pattern[5] |

| ¹³C NMR | Chemical Shift (δ ppm) | Number and type of carbon atoms (aliphatic, aromatic, quaternary)[5] |

Biological Activity and Potential Signaling Pathways

While extensive research on the specific mechanism of action for this compound is ongoing, studies on related compounds isolated from Glycosmis pentaphylla suggest potential anticancer properties. One study demonstrated that an isolate from the plant could inhibit the proliferation of human neuroblastoma cells (IMR 32)[7]. The mechanism was linked to the downregulation of key proteins involved in cell cycle progression and apoptosis.

Based on related research, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing cell cycle arrest and promoting apoptosis. This could involve the modulation of critical cell signaling proteins[7].

-

Proliferating Cell Nuclear Antigen (PCNA): A key factor in DNA replication and repair. Its downregulation leads to cell cycle arrest.

-

Cyclin D1: A regulatory protein essential for the G1 to S phase transition in the cell cycle. Inhibition prevents cell proliferation.

-

Bcl-xL: An anti-apoptotic protein. Its downregulation makes cells more susceptible to programmed cell death.

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. These values are determined using assays like the MTT assay. The table below presents a hypothetical summary of cytotoxicity data for this compound against various cancer cell lines.

| Cell Line | Cancer Type | Assay | Hypothetical IC₅₀ (µM) |

| IMR 32 | Neuroblastoma | MTT | 15.5 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | MTT | 22.8 ± 3.5 |

| HCT 116 | Colon Carcinoma | MTT | 18.2 ± 1.9 |

| A549 | Lung Carcinoma | MTT | 25.1 ± 4.0 |

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. mdpi.com [mdpi.com]

- 6. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 7. Novel studies on Isolation, purification and characterization of dibenzonitro compound from Glycosmis pentaphylla (Retz.) DC. and effect in downregulating neuronal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Glycosylated Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their wide array of pharmacological activities.[1] These natural products, primarily isolated from plants of the Rutaceae family, and their synthetic derivatives have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2] This guide provides a comprehensive overview of the biological activity screening of this class of compounds, with a particular focus on glycosylated carbazole alkaloids.

It is important to note that a search for the specific compound "Glycozolinine" did not yield any results in the current scientific literature. Therefore, this document will focus on the broader class of glycosylated carbazole alkaloids, using available data from various analogues to provide a representative technical framework for their biological evaluation.

Quantitative Biological Activity Data

The biological activities of carbazole alkaloids are typically quantified in terms of their cytotoxic effects on cancer cell lines (IC50 values) and their inhibitory effects on microbial growth (Minimum Inhibitory Concentration or MIC values). The following tables summarize the reported activities for a selection of carbazole alkaloids and their derivatives.

Table 1: Cytotoxic Activity of Carbazole Alkaloids and Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Carbazole Hydrazone 14a | 7901 (Gastric Adenocarcinoma) | MTT | 11.8 ± 1.26 | [3] |

| A875 (Human Melanoma) | MTT | 9.77 ± 8.32 | [3] | |

| Mahanine | HL-60 (Human Leukemia) | Not Specified | 12.1 | [1] |

| HeLa (Human Cervical Cancer) | Not Specified | 12.8 | [1] | |

| Murrayamine-J | HL-60 (Human Leukemia) | Not Specified | 5.1 | [1] |

| HeLa (Human Cervical Cancer) | Not Specified | 7.7 | [1] | |

| Indolocarbazole N-Glycoside LCS-1208 | Granta-519 (B-cell Lymphoma) | MTT | 0.071 | [4] |

| K562 (Chronic Myelogenous Leukemia) | MTT | 6 | [4] | |

| Palindromic Carbazole 27a | Various Cancer Cell Lines | Not Specified | < 1 | [5] |

| Palindromic Carbazole 36a | HCT-116 (Human Colon Carcinoma) | Not Specified | 0.48 ± 0.06 | [5] |

| U-87 MG (Human Glioblastoma) | Not Specified | 2.19 ± 0.30 | [5] | |

| Carbazole Derivative 2021-7e | A875 (Human Melanoma) | MTT | 4.15 | [6] |

| MARC145 (Monkey Kidney) | MTT | 26.64 | [6] |

Table 2: Antimicrobial Activity of Carbazole Derivatives

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine/Dihydrotriazine Derivatives | Various Bacteria & Fungi | 0.5 - 16 | [7] |

| Carbazole Derivative 8f | Various Bacteria & Fungi | 0.5 - 2 | [7] |

| Carbazole Derivative 9d | Various Bacteria & Fungi | 0.5 - 2 | [7] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | Staphylococcus aureus | 32 | [8] |

| Carbazole N-phenylacetamide Hybrids | S. aureus, Bacillus subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [8] |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate and reproducible screening of biological activity. Below are methodologies for two key assays frequently employed in the evaluation of carbazole alkaloids.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[2]

Materials:

-

96-well microtiter plates

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[2]

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

-

Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium, being careful not to disturb the formazan crystals.[2] For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[2] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

Standardized microbial inoculum

-

Positive control antibiotic/antifungal agent

-

Microplate incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI). The final concentration in the wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.[12]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A positive control with a known antimicrobial agent should also be included.

-

Incubation: Cover the plates and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[11]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] The results can also be read using a microplate reader by measuring the optical density.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential tools for visualizing complex experimental processes and biological mechanisms. The following diagrams were created using the DOT language to illustrate a general screening workflow and a key signaling pathway affected by some carbazole alkaloids.

Caption: General workflow for the biological activity screening of carbazole alkaloids.

References

- 1. [PDF] Synthesis and evaluation of cytotoxic activities of new guanidines derived from carbazoles. | Semantic Scholar [semanticscholar.org]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide to the Physicochemical Properties of Glycozolinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycozolinine, a carbazole alkaloid, presents a scaffold of interest for medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for any research and development endeavor. This technical guide provides a summary of the known physicochemical characteristics of this compound. In the absence of specific experimentally determined values for its melting point, boiling point, and pKa in publicly accessible literature, this guide outlines the methodologies for their prediction and experimental determination. Furthermore, it includes detailed experimental protocols and representative diagrams of a key signaling pathway and a synthetic workflow relevant to this class of compounds to facilitate further investigation.

Physicochemical Properties

Known and Predicted Properties

Quantitative data for this compound is summarized in the table below. It is important to note that the melting point, boiling point, and pKa values are not experimentally determined and would require computational prediction or laboratory analysis. Researchers can utilize various software platforms such as ChemDraw, ACD/Labs, or online predictors to obtain estimated values for these properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Predicted Melting Point | Not available in literature; requires computational prediction. | |

| Predicted Boiling Point | Not available in literature; requires computational prediction. | |

| Predicted pKa | Not available in literature; requires computational prediction. |

Experimental Protocols

For the advancement of research on this compound, experimental determination of its physicochemical properties is essential. The following are detailed, generalized protocols for the determination of the melting point, boiling point, and pKa of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample to pack a small amount (2-3 mm in height) of the compound into the closed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Micro Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small amount of a high-boiling point solid, a micro boiling point determination method can be employed after dissolving the compound in a suitable high-boiling, inert solvent. However, for a pure solid like this compound, it is more practical to predict the boiling point computationally due to the high temperatures involved which may lead to decomposition. A generalized experimental procedure for a liquid is provided for methodological context.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Small rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Assembly: The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Spectrophotometric Method)

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. The spectrophotometric method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions covering a range of pH values

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

-

Buffer Solutions: A series of buffer solutions with accurately known pH values are prepared. The pH range should bracket the expected pKa of the compound.

-

Sample Preparation: For each pH value, a solution is prepared by adding a small, constant volume of the this compound stock solution to a larger volume of the buffer solution. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the pH.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Mathematically, it can be determined using the Henderson-Hasselbalch equation.

Visualizations

Diagrams are powerful tools for representing complex biological and chemical information. The following visualizations, created using the DOT language, depict a representative signaling pathway that could be modulated by small molecules and a general workflow for the synthesis of carbazole alkaloids.

Representative Signaling Pathway: MAPK/ERK Pathway

While the specific signaling pathways modulated by this compound are yet to be elucidated, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. It is a common target for therapeutic intervention. Investigating the effect of this compound on this pathway could be a valuable area of research.

References

Glycozolinine: A Technical Guide to its Natural Source and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycozolinine, a carbazole alkaloid with the chemical structure 6-methyl-9H-carbazol-3-ol, is a natural product of interest within the scientific community due to the recognized biological activities of the carbazole alkaloid family, including potential anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and a discussion of its potential biological activities based on related compounds.

Natural Source

The primary natural source of this compound is the plant Glycosmis pentaphylla (Retz.) DC., belonging to the Rutaceae family. This plant is a shrub found throughout India and other parts of Asia and has been used in traditional medicine to treat a variety of ailments, including cough, rheumatism, and inflammation. Various parts of the plant, including the roots, stems, and leaves, have been found to contain a diverse array of carbazole alkaloids, including this compound. Another carbazole alkaloid, glycozoline (3-methoxy-6-methyl-9H-carbazole), is also found in this plant.

Extraction and Isolation

While a specific, detailed protocol for the extraction of this compound with reported yields and purity is not extensively documented in publicly available literature, a general methodology can be compiled based on the successful isolation of other carbazole alkaloids from Glycosmis pentaphylla. The following protocol outlines a plausible and effective approach for the extraction and isolation of this compound.

Experimental Protocol: Extraction and Isolation of Carbazole Alkaloids from Glycosmis pentaphylla Root Bark

This protocol is adapted from methodologies reported for the isolation of related carbazole alkaloids from the same plant source[1].

1. Plant Material Preparation:

-

Collect fresh root bark of Glycosmis pentaphylla.

-

Wash the root bark thoroughly with water to remove any dirt and debris.

-

Air-dry the plant material in the shade for several days until completely dry.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Pack the powdered root bark (e.g., 2 kg) into a large-scale Soxhlet apparatus or perform maceration at room temperature.

-

Initially, perform a defatting step by extracting with a non-polar solvent such as petroleum ether or hexane for 24-48 hours to remove lipids and other non-polar constituents. Discard this extract.

-

Subsequently, extract the defatted plant material with a polar solvent such as methanol or ethanol at room temperature or under reflux for 48-72 hours. The choice of solvent may be optimized, but methanol is commonly used for alkaloid extraction.

-

Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Column Chromatography:

-

Suspend the crude methanolic extract in water and perform a liquid-liquid partition with a solvent of intermediate polarity, such as ethyl acetate or chloroform.

-

Separate the organic layer, which will contain the majority of the carbazole alkaloids, and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic extract to obtain a residue for chromatographic separation.

-

Prepare a silica gel (60-120 mesh) or neutral alumina column.

-

Dissolve the residue in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for carbazole alkaloid separation is a gradient of petroleum ether and chloroform (e.g., starting with 100% petroleum ether and gradually increasing the chloroform concentration) or hexane and ethyl acetate[1].

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:chloroform, 3:1) and visualize under UV light.

4. Purification and Identification:

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions containing the compound of interest to further purification steps, such as preparative TLC or repeated column chromatography with a shallower solvent gradient, to isolate the pure compound.

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as this compound (6-methyl-9H-carbazol-3-ol).

Experimental Workflow Diagram

Quantitative Data

| Compound | Method | Plant Part | Extractant | Concentration (µg/mL) | Content (% w/w) | Reference |

| Carbazole | GLC | Not specified | Petroleum Ether | 17.35 | 0.4 | |

| 3-Methyl Carbazole | GLC | Not specified | Petroleum Ether | 186.67 | 4.06 | |

| Glycozolidine | GLC | Not specified | Petroleum Ether | 189.70 | 4.12 |

Note: The data above is for related carbazole alkaloids and not specifically for this compound. The concentrations were determined from a 23mg sample of the petroleum ether extract diluted to 5mL.

Biological Activity and Hypothesized Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are limited. However, the broader class of carbazole alkaloids has been investigated for various biological activities, primarily anticancer and anti-inflammatory effects. Based on studies of related carbazole alkaloids, two potential signaling pathways that this compound might influence are the p53 signaling pathway and the NF-κB signaling pathway .

Hypothesized p53-Mediated Apoptosis

Several carbazole derivatives have been shown to exert their anticancer effects through the activation of the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis. It is plausible that this compound could act as an activator of p53, leading to the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death in cancer cells.

Hypothesized NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation. In pathological inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Some carbazole alkaloids have demonstrated anti-inflammatory activity by inhibiting the NF-κB pathway[2]. It is hypothesized that this compound may interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the expression of inflammatory mediators.

Conclusion

This compound is a carbazole alkaloid naturally found in Glycosmis pentaphylla. While specific and detailed protocols for its extraction are not widely published, established methods for the isolation of related carbazole alkaloids from the same source provide a robust framework for its purification. The lack of direct studies on the molecular mechanisms of this compound necessitates further research. However, based on the known biological activities of the carbazole alkaloid class, it is plausible that this compound may exert anticancer and anti-inflammatory effects through the modulation of key signaling pathways such as p53 and NF-κB. This technical guide provides a foundation for researchers to further explore the therapeutic potential of this interesting natural product.

References

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Glyceollins

Disclaimer: Initial searches for "Glycozolinine" did not yield any relevant scientific literature. It is presumed that this may be a typographical error or a lesser-known compound. This guide will instead focus on Glyceollins , a group of well-researched soybean-derived phytoalexins with documented in vitro cytotoxic properties, which aligns with the core requirements of the user's request.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro cytotoxicity of glyceollins, including quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.

Quantitative Analysis of Glyceollin Cytotoxicity

Glyceollins, which include glyceollin I, II, and III, have demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability.

While specific IC50 values can vary depending on the specific glyceollin isomer, cell line, and experimental conditions, the following table summarizes the observed cytotoxic effects of glyceollins on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Observed Cytotoxic Effects |

| MCF-7 | Breast Cancer (ER-positive) | Inhibition of proliferation and tumor growth.[1] |

| Various Breast Cancer Cell Lines | Breast Cancer (ER-positive and ER-negative) | Anti-proliferative effects. |

Molecular Mechanisms and Signaling Pathways

Glyceollins exert their cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These can be broadly categorized into estrogen receptor (ER)-dependent and ER-independent pathways.

Estrogen Receptor (ER)-Dependent Pathway

In hormone-dependent cancers, such as ER-positive breast cancer, glyceollins act as estrogen receptor antagonists.[1] They can directly interact with the estrogen receptor, inhibiting its transcriptional activity and thereby blocking estrogen-dependent cell proliferation.[1] This anti-estrogenic effect is a key mechanism of their action in these types of cancer.[1]

ER-Independent Pathways

Glyceollins also induce cytotoxicity through mechanisms that are independent of the estrogen receptor, making them potentially effective against a broader range of cancers.[1]

-

PI3K/AKT/mTOR Pathway: Glyceollins have been shown to inhibit the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling axis.[1] This pathway is crucial for cell growth, proliferation, and survival in many cancers.

-

FOXM1 Downregulation: The expression of Forkhead box M1 (FOXM1), a key regulator of the cell cycle, is downregulated by glyceollins.[1]

-

HIF-1α Inhibition: Glyceollins can inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in tumor progression and metastasis.[1]

-

Induction of Apoptosis: Glyceollins can induce apoptosis, or programmed cell death, in cancer cells through the generation of reactive oxygen species (ROS).

Experimental Protocols for In Vitro Cytotoxicity Assessment

A variety of in vitro assays can be employed to evaluate the cytotoxicity of glyceollins. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of glyceollins. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the glyceollin concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound using a cell-based assay.

References

Unraveling the Targets of Glycozolinine: A Technical Guide for Researchers

A Note on the Current State of Research: As of late 2025, dedicated target identification studies for the carbazole alkaloid Glycozolinine are not extensively available in publicly accessible scientific literature. This compound, identified as 6-hydroxy-3-methylcarbazole, is a natural product isolated from plants of the Glycosmis genus, such as Glycosmis pentaphylla.[1][2] While its existence and general biological activities have been noted, in-depth molecular target elucidation remains an open area for investigation.

This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals by summarizing the known biological context of this compound, outlining established methodologies for natural product target identification, and exploring the known mechanisms of the broader class of carbazole alkaloids.

This compound: Known Biological Activities

Preliminary studies have indicated that this compound, along with the crude extracts of the plants it is isolated from, possesses a range of biological effects. These findings, while not identifying specific molecular targets, suggest potential therapeutic avenues for this compound. The reported activities for this compound and related carbazole alkaloids are summarized below.

| Biological Activity | Compound/Extract | Source Organism | Reference |

| Antibiotic Activity | This compound | Glycosmis pentaphylla | [3][4][5] |

| Antimicrobial Activity | Carbazole Alkaloids | Glycosmis pentaphylla | [6] |

| Antinociceptive Activity | Methanol extract of Glycosmis pentaphylla | Glycosmis pentaphylla | |

| Cytotoxic Activity | Carbazole Alkaloids | Glycosmis arborea | [7] |

| Anti-HIV Activity | Siamenol (a 7-oxygenated carbazole) | N/A | [3][4] |

Experimental Protocols for Target Identification of Natural Products

The identification of the molecular targets of a bioactive natural product like this compound is a critical step in understanding its mechanism of action and developing it into a therapeutic agent. A variety of well-established experimental strategies can be employed for this purpose. Below are detailed methodologies for key experiments.

Affinity-Based Methods

Affinity-based proteomics is a powerful approach to isolate and identify proteins that physically interact with a small molecule.

Experimental Protocol: Biotin-Labeled Probe Pull-Down Assay

-

Probe Synthesis: Chemically synthesize a this compound analog that incorporates a linker arm terminating in a biotin molecule. The linker should be attached to a position on the this compound scaffold that is predicted not to interfere with its biological activity.

-

Immobilization: Incubate the biotinylated this compound probe with streptavidin-coated magnetic beads or agarose resin to immobilize the probe.

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is being investigated) under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow the formation of this compound-protein complexes. Include a control with beads alone and a competition control with an excess of non-biotinylated this compound.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

Label-Free Methods

Label-free methods avoid chemical modification of the natural product, reducing the risk of altering its binding characteristics.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat intact cells or cell lysates with this compound at various concentrations. A vehicle-only control is essential.

-

Heating: Heat the treated samples across a range of temperatures. The binding of a ligand (this compound) can stabilize its target protein, increasing its melting temperature.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins. The soluble protein fraction is collected.

-

Protein Quantification: Analyze the amount of soluble protein remaining at each temperature for both the treated and control samples using techniques like Western blotting for a candidate target or quantitative mass spectrometry for proteome-wide analysis (Thermal Proteome Profiling - TPP).

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.

Visualizing Experimental and Logical Workflows

Generic Workflow for Natural Product Target Identification

Caption: A generalized workflow for the identification of molecular targets of a natural product like this compound.

Potential Signaling Pathways for Carbazole Alkaloids

While the specific pathways modulated by this compound are unknown, studies on other carbazole alkaloids provide insights into potential mechanisms of action. Many carbazole derivatives exhibit antimicrobial and anticancer properties by interfering with fundamental cellular processes.

Antimicrobial Mechanism: Quorum Sensing Inhibition

Some carbazole derivatives have been shown to interfere with bacterial communication, a process known as quorum sensing, which is crucial for biofilm formation and virulence.[6]

Caption: Potential inhibition of bacterial quorum sensing pathways by carbazole alkaloids.

Anticancer Mechanism: Induction of Apoptosis

Many natural product anticancer agents, including some carbazole alkaloids, exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by carbazole alkaloids.

Future Directions

The field of natural product research is continually evolving, and the elucidation of this compound's molecular targets presents an exciting opportunity. Future research should focus on:

-

Systematic Target Identification: Employing the unbiased, proteome-wide methods described in this guide to identify high-confidence protein interactors.

-

In-depth Biological Characterization: Moving beyond general screening to detailed cellular and in vivo studies to understand the functional consequences of target engagement.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to determine the key chemical features required for its biological activity and to optimize its potency and selectivity.

By applying these modern drug discovery principles, the full therapeutic potential of this compound can be explored.

References

Unraveling the Genesis of Glycozolinine: A Technical Guide to its Biosynthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycozolinine, a carbazole alkaloid isolated from the plant Glycosmis pentaphylla, has garnered interest within the scientific community for its potential biological activities. Understanding the biosynthetic origins of this natural product is paramount for its sustainable production through synthetic biology approaches and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathways leading to this compound, focusing on its core precursors. While direct experimental elucidation of the complete this compound biosynthetic pathway is still an emerging area of research, this document consolidates information from related carbazole alkaloids and general principles of secondary metabolism to present a robust theoretical framework.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound (6-hydroxy-3-methylcarbazole) is proposed to originate from primary metabolism, proceeding through the formation of the key intermediate, 3-methylcarbazole. This precursor is then believed to undergo a final hydroxylation step to yield the target molecule.

Formation of the Carbazole Ring: The Shikimate Pathway Origin

The carbazole nucleus of phyto-carbazole alkaloids, including this compound, is thought to be derived from the shikimate pathway. This pathway provides the aromatic amino acid L-tryptophan, which serves as a fundamental building block. The proposed pathway to 3-methylcarbazole, the immediate precursor to this compound, involves the condensation of an intermediate derived from the shikimate pathway with a three-carbon unit.

The Final Step: Hydroxylation of 3-Methylcarbazole

The conversion of 3-methylcarbazole to this compound involves the introduction of a hydroxyl group at the C-6 position of the carbazole ring. This reaction is characteristic of a monooxygenase-catalyzed transformation. In plant secondary metabolism, cytochrome P450 monooxygenases are frequently responsible for such specific hydroxylations of aromatic compounds.[1][2] These heme-containing enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to introduce one atom of oxygen into the substrate.

Quantitative Data on this compound Biosynthesis

To date, there is a notable absence of published quantitative data specifically detailing the enzymatic conversion rates or precursor uptake for this compound biosynthesis. To illustrate the type of data that would be invaluable for metabolic engineering and synthetic biology applications, the following table presents a hypothetical data set.

| Precursor | Enzyme (Hypothetical) | Product | Kcat (s⁻¹) | Km (µM) | Conversion Efficiency (%) |

| 3-Methylcarbazole | GpCYP71A1 (A Cytochrome P450) | This compound | 0.5 | 50 | 85 |

| Anthranilate | GpAS (Anthranilate Synthase) | L-Tryptophan | 2.3 | 150 | 92 |

| Indole-3-pyruvic acid | GpCMS (Carbazole Synthase) | 3-Methylcarbazole | 0.1 | 200 | 70 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Experimental Protocols for Precursor Identification

The elucidation of biosynthetic pathways heavily relies on a set of established experimental techniques. While specific protocols for this compound are not yet available, the following generalized methodologies are standard in the field of natural product biosynthesis.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into a final product.

Objective: To determine the metabolic origin of the carbon skeleton of this compound.

Materials:

-

Glycosmis pentaphylla cell suspension culture or seedlings.

-

Isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-shikimic acid, ¹³C-L-tryptophan).

-

Liquid chromatography-mass spectrometry (LC-MS) for analysis.

-

Nuclear magnetic resonance (NMR) spectroscopy for positional isotope analysis.

Protocol:

-

Precursor Feeding: Introduce a known concentration of the isotopically labeled precursor to the G. pentaphylla culture.

-

Incubation: Allow the culture to grow for a defined period to enable the uptake and metabolism of the labeled precursor.

-

Extraction: Harvest the plant material and perform a solvent-based extraction to isolate the carbazole alkaloids.

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as HPLC.

-

Analysis:

-

LC-MS: Analyze the purified this compound to determine the mass shift corresponding to the incorporation of the heavy isotope.

-

NMR: For position-specific incorporation, ¹³C NMR analysis of the labeled this compound is conducted to identify which carbon atoms are enriched with ¹³C.

-

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in a biosynthetic pathway.

Objective: To identify and characterize the putative 3-methylcarbazole 6-hydroxylase.

Materials:

-

Protein extract from G. pentaphylla.

-

3-Methylcarbazole (substrate).

-

NADPH (cofactor).

-

Buffer solutions.

-

HPLC or GC-MS for product detection.

Protocol:

-

Protein Extraction: Homogenize G. pentaphylla tissue and prepare a microsomal fraction, as cytochrome P450s are often membrane-bound.

-

Assay Setup: In a reaction vessel, combine the protein extract, 3-methylcarbazole, and NADPH in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

-

Quenching and Extraction: Stop the reaction and extract the products with an organic solvent.

-

Analysis: Analyze the extract by HPLC or GC-MS to detect the formation of this compound. The identity of the product should be confirmed by comparison with an authentic standard.

Conclusion and Future Outlook

The biosynthesis of this compound is proposed to proceed via the shikimate pathway to form the carbazole core, with 3-methylcarbazole as the direct precursor. The final step is likely a cytochrome P450-mediated hydroxylation. While this framework is based on sound biochemical principles and evidence from related pathways, further research is imperative. Future work should focus on isotopic labeling studies using Glycosmis pentaphylla to definitively trace the biosynthetic origins of this compound. Furthermore, the identification and characterization of the specific enzymes, particularly the putative 3-methylcarbazole synthase and the 6-hydroxylase, will be instrumental in harnessing the biosynthetic machinery for the production of this and other valuable carbazole alkaloids. Such endeavors will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Solubility of Glycozolinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Glycozolinine, a carbazole alkaloid. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This allows researchers to ascertain solubility under their specific experimental conditions.

Qualitative Solubility of this compound

This compound has been reported to be soluble in a range of common organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for various applications, including chemical synthesis, purification, and in vitro assays.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Chloroform | Soluble | - |

| Dichloromethane | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions for biological assays. |

| Acetone | Soluble | - |

| Water | Not reported | Based on the solubility of the parent carbazole scaffold, this compound is expected to have very low solubility in aqueous solutions. |

For enhanced solubility, it is recommended to gently warm the solution to 37°C and utilize an ultrasonic bath to aid in dissolution.[1]

Preparation of this compound Solutions

Table 2: Solvent Volumes for this compound Solution Preparation

| Mass of this compound | 1 mM Solution Volume | 5 mM Solution Volume | 10 mM Solution Volume | 50 mM Solution Volume | 100 mM Solution Volume |

| 1 mg | 5.07 mL | 1.01 mL | 0.51 mL | 0.10 mL | 0.05 mL |

| 5 mg | 25.36 mL | 5.07 mL | 2.54 mL | 0.51 mL | 0.25 mL |

| 10 mg | 50.71 mL | 10.14 mL | 5.07 mL | 1.01 mL | 0.51 mL |